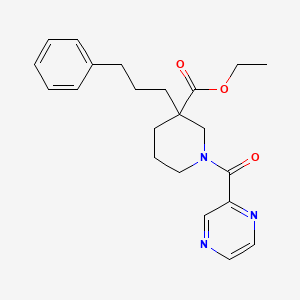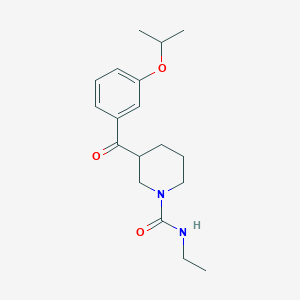![molecular formula C17H26N2O B6009478 N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6009478.png)
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine, commonly known as N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a neurotoxin that has been widely used in scientific research to study Parkinson's disease (PD). The compound was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid, and its neurotoxic effects were discovered in the 1980s when a group of drug users developed PD-like symptoms after ingesting a contaminated drug.
Mecanismo De Acción
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine is converted to the neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a reduction in dopamine levels in the striatum. This leads to the development of PD-like symptoms, including tremors, rigidity, and bradykinesia. This compound has also been shown to induce neuroinflammation and oxidative stress, which may contribute to the pathogenesis of PD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine in lab experiments include its ability to selectively damage dopaminergic neurons, its reproducibility, and its ability to induce PD-like symptoms in animal models. However, there are also several limitations to using this compound, including its neurotoxicity to humans and the need for strict safety protocols when handling the compound.
Direcciones Futuras
Future research on N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine may focus on identifying potential therapies for PD by testing drugs that can protect dopaminergic neurons from this compound-induced neurotoxicity. Additionally, researchers may continue to use this compound to develop animal models of PD to better understand the disease and test potential therapies. Finally, researchers may also investigate the role of neuroinflammation and oxidative stress in the pathogenesis of PD using this compound-induced neurotoxicity as a model.
Métodos De Síntesis
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine can be synthesized using a variety of methods, but the most common method involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (this compound) with formaldehyde and morpholine. The resulting product is then reduced using sodium borohydride to produce this compound.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been widely used in scientific research to study the pathogenesis of PD. The compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of PD-like symptoms. This compound-induced neurotoxicity has been used to develop animal models of PD, which have been instrumental in understanding the disease and testing potential therapies.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-5,17-18H,3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSGTWUZEKFVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6009415.png)


![2-(1-(cyclohexylmethyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6009423.png)
![1-(4-hydroxyphenyl)ethanone [1-(4-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B6009433.png)
![2-{[5-[(benzylthio)methyl]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6009440.png)
![1-(4-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6009446.png)
![ethyl 5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6009448.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6009459.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009466.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6009475.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009481.png)
![N-methyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6009488.png)
